N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine
Overview
Description
N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine is a useful research compound. Its molecular formula is C25H22N6O3 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as “3-[[2-[(4-cyanoanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid”, is a prodrug of dabigatran . The primary target of this compound is thrombin, a key enzyme in the coagulation cascade .
Mode of Action
The compound acts as a nonpeptide direct thrombin inhibitor . It binds to the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, a key step in blood clot formation .
Biochemical Pathways
By inhibiting thrombin, the compound disrupts the coagulation cascade, preventing the formation of blood clots . This can have downstream effects on various biochemical pathways related to hemostasis and thrombosis.
Result of Action
The inhibition of thrombin by the compound prevents the formation of blood clots, reducing the risk of thrombotic events such as stroke and pulmonary embolism .
Properties
IUPAC Name |
3-[[2-[(4-cyanoanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-30-21-10-7-18(25(34)31(13-11-24(32)33)22-4-2-3-12-27-22)14-20(21)29-23(30)16-28-19-8-5-17(15-26)6-9-19/h2-10,12,14,28H,11,13,16H2,1H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTVEDNJNQCLFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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